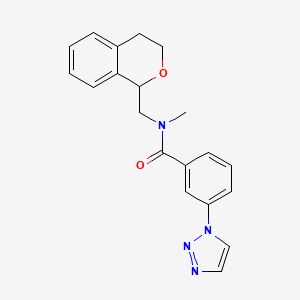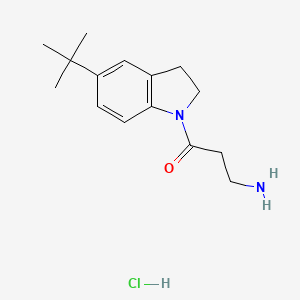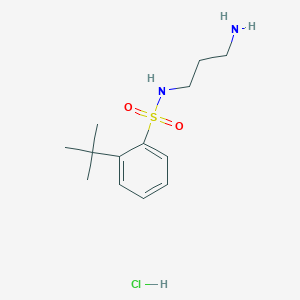![molecular formula C12H11N3O3 B7640576 5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has gained significant attention due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound has also been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms. The compound has also been shown to exhibit anticancer activity by inducing cell death in cancer cells. Furthermore, the compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine in lab experiments include its unique chemical structure and properties, which make it an attractive candidate for various biological assays. The compound is relatively easy to synthesize, and its biological activities can be easily evaluated using various assays. However, the limitations of using this compound include its potential toxicity and limited solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine. One potential direction is to study the compound's potential as an anticancer agent in more detail. Further studies are needed to understand the mechanism of action of the compound and its potential as a therapeutic agent for cancer. Another potential direction is to study the compound's potential as an antioxidant and anti-inflammatory agent in various disease models. Furthermore, the compound's potential as a fluorescent probe for the detection of metal ions in biological samples can be further explored. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis method of 5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine involves the reaction of furfural, 5-methylfurfural, and hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields the desired product in good yields. The chemical structure of the product is confirmed by various spectroscopic techniques such as NMR, IR, and Mass spectrometry.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biological assays, including antibacterial, antifungal, and anticancer activities. The compound has also been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. Furthermore, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8-4-5-9(17-8)7-13-12-15-14-11(18-12)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDKTDILCGFVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


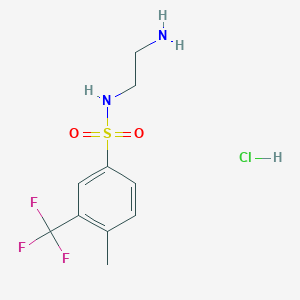
![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
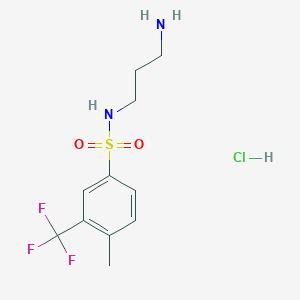
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
